molecular formula C13H19NO5 B13593834 5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B13593834
M. Wt: 269.29 g/mol
InChI Key: ZCBRJBQSVWURKE-UHFFFAOYSA-N
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Description

5-Tert-butyl6-methyl7-oxo-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound with the molecular formula C13H19NO5 It is characterized by its spirocyclic structure, which includes a tert-butyl group, a methyl group, and two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: This compound has a similar spirocyclic structure but includes a benzyl group instead of a methyl group.

    5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate: This compound has an ethyl group instead of a methyl group and a different substitution pattern.

Uniqueness

5-Tert-butyl6-methyl7-oxo-5-azaspiro[2

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

5-O-tert-butyl 6-O-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-7-13(5-6-13)9(15)8(14)10(16)18-4/h8H,5-7H2,1-4H3

InChI Key

ZCBRJBQSVWURKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C1C(=O)OC

Origin of Product

United States

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